3-Aminopyrazine-2-thiol

Vue d'ensemble

Description

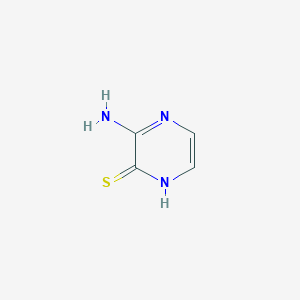

3-Aminopyrazine-2-thiol is an organic compound with a heterocyclic ring structure. It has a molecular formula of C4H5N3S and a molecular weight of 127.16 g/mol. This compound features a pyrazine ring with an amino group at position 3 and a thiol group at position 2. The presence of both amino and thiol groups makes it a versatile compound in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Aminopyrazine-2-thiol can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrazine with thiourea, followed by hydrolysis to yield the desired thiol compound. Another method includes the reaction of sodium hydrosulfide with 2-bromo-3-aminopyrazine under reflux conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Aminopyrazine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenated compounds or alkylating agents are often used in substitution reactions.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines, thiols.

Substitution: Various substituted pyrazine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

3-Aminopyrazine-2-thiol and its derivatives have shown promising antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, derivatives synthesized from this compound have been evaluated for their effectiveness against Mycobacterium tuberculosis, with some exhibiting significant activity .

Inhibition of Protein Kinases

This compound has also been investigated for its role as an inhibitor of specific protein kinases, such as Ataxia Telangiectasia and Rad3 Related (ATR) kinase. The inhibition of ATR is particularly relevant in cancer therapy, as it plays a crucial role in DNA damage response pathways. The ability of this compound to modulate these pathways positions it as a potential therapeutic agent in oncology .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation. The compound has been shown to inhibit pro-inflammatory cytokines, suggesting its utility in inflammatory diseases .

Material Science

Corrosion Inhibition

In the field of material science, this compound has been studied for its corrosion inhibition properties. Its thiol group can form protective layers on metal surfaces, effectively reducing corrosion rates. This application is particularly valuable in environments where metals are exposed to harsh conditions .

Synthesis of Nanomaterials

The compound can also act as a precursor in the synthesis of nanomaterials. Its ability to coordinate with metal ions facilitates the formation of metal nanoparticles, which have applications in catalysis and electronics. The stability and reactivity of these nanoparticles make them suitable for various technological applications .

Environmental Science

Heavy Metal Remediation

this compound has potential applications in environmental remediation, particularly in the removal of heavy metals from wastewater. Its chelating properties allow it to bind with heavy metal ions, facilitating their extraction from contaminated water sources. This application is critical in addressing pollution and ensuring safe water supplies .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Inhibits growth of bacteria including Mycobacterium tuberculosis |

| Protein Kinase Inhibition | Inhibits ATR kinase; potential cancer therapy | |

| Anti-inflammatory Properties | Reduces pro-inflammatory cytokines | |

| Material Science | Corrosion Inhibition | Forms protective layers on metals |

| Synthesis of Nanomaterials | Acts as a precursor for metal nanoparticles | |

| Environmental Science | Heavy Metal Remediation | Binds heavy metals for extraction from wastewater |

Case Studies

-

Antimicrobial Evaluation

A study conducted on various derivatives of this compound revealed that certain modifications enhance its antimicrobial efficacy against resistant bacterial strains. The structure-activity relationship (SAR) studies provided insights into optimizing these compounds for better performance against pathogens . -

Corrosion Studies

Experimental evaluations showed that coatings containing this compound significantly reduced corrosion rates on steel substrates when exposed to saline environments. The protective mechanism was attributed to the formation of a stable thiol layer on the metal surface . -

Environmental Impact Assessment

Research focused on the use of this compound for heavy metal remediation demonstrated its effectiveness in binding lead and cadmium ions from contaminated water samples, highlighting its potential role in environmental cleanup efforts .

Mécanisme D'action

The mechanism of action of 3-Aminopyrazine-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to its targets. These interactions can lead to the modulation of biological pathways, contributing to its observed biological activities .

Comparaison Avec Des Composés Similaires

2-Aminopyrimidine: Similar in structure but with a pyrimidine ring instead of a pyrazine ring.

3-Aminopyrazine-2-carboxylic acid: Contains a carboxylic acid group instead of a thiol group.

2-Aminopyrazine: Lacks the thiol group, making it less reactive in certain chemical reactions.

Uniqueness: 3-Aminopyrazine-2-thiol is unique due to the presence of both amino and thiol groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Activité Biologique

3-Aminopyrazine-2-thiol (3APT) is an organic compound characterized by its heterocyclic structure, which includes an amino group at position 3 and a thiol group at position 2 of the pyrazine ring. Its molecular formula is C4H5N3S, and it has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

3APT exhibits a range of chemical properties due to the presence of both amino and thiol groups. These functional groups enable it to participate in various biochemical reactions, including:

- Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.

- Reduction : It can be reduced to yield corresponding amines or thiols.

- Substitution : The amino and thiol groups can engage in nucleophilic substitution reactions.

The compound's mechanism of action primarily involves its interaction with microbial cells, leading to the inhibition of growth through disruption of essential biochemical pathways such as DNA replication, protein synthesis, and cell wall synthesis .

Antimicrobial Activity

Research indicates that 3APT possesses significant antimicrobial properties. Various studies have evaluated its effectiveness against different microbial strains:

- Antibacterial Activity : 3APT has shown promising results against several bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. In vitro studies reported a minimum inhibitory concentration (MIC) as low as 12.5 µg/mL for certain derivatives against M. tuberculosis .

- Antifungal Activity : The compound also exhibits antifungal properties, particularly against Candida albicans and Trichophyton interdigitale, with varying levels of effectiveness depending on the structural modifications of the derivatives tested .

Cytotoxicity Studies

In addition to its antimicrobial effects, 3APT's cytotoxicity has been investigated in various cancer cell lines. For instance, one study evaluated the cytotoxic effects of derivatives in HepG2 liver cancer cells, revealing that some compounds exhibited moderate cytotoxicity with IC50 values ranging from 41.4 µM to over 250 µM, suggesting that structural modifications can significantly influence toxicity .

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound Derivative | Antimicrobial Activity (MIC) | Cytotoxicity (IC50) | Notes |

|---|---|---|---|

| 3-Amino-N-(2,4-dimethoxyphenyl) | 12.5 µg/mL | Not specified | Most active against M. tuberculosis |

| Phenyl derivative (R’ = 4-CF₃) | 31.25 µM | 41.4 µM | Active against MRSA |

| Alkyl derivatives | Varies (higher with chain length) | Varies | Increased activity with longer chains |

| Benzyl derivatives | >100 µg/mL | Not specified | Generally inactive |

Propriétés

IUPAC Name |

3-amino-1H-pyrazine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-3-4(8)7-2-1-6-3/h1-2H,(H2,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTBQOIJRXTFRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=S)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450718 | |

| Record name | 3-Aminopyrazine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31613-87-3 | |

| Record name | 3-Aminopyrazine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main synthetic application of 3-Aminopyrazine-2-thiol described in the research?

A1: this compound is a key precursor for synthesizing various thiazolo[4,5-b]pyrazines. The research demonstrates its reaction with orthoesters and potassium ethyl xanthate to form the desired thiazolo[4,5-b]pyrazine ring system []. This reaction pathway highlights the compound's utility in constructing heterocyclic compounds with potential biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.